molecular formula C25H24ClN5O4S B13085080 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

Cat. No.: B13085080
M. Wt: 526.0 g/mol
InChI Key: CSLWAYIJGVKKOT-UHFFFAOYSA-N
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Description

Sulfonamide Derivatives

Sulfonamides are renowned for their therapeutic versatility, spanning antibiotics (e.g., sulfamethoxazole) and enzyme inhibitors (e.g., acetazolamide). In this molecule, the sulfonamide group acts as a hydrogen-bond donor-acceptor, a feature critical for antagonizing endothelin receptors. Unlike traditional antibacterial sulfonamides, which target dihydropteroate synthase, this compound’s mechanism hinges on steric hindrance and receptor occupancy.

Pyrimidine Derivatives

Pyrimidines, central to nucleic acids and ATP, are leveraged here for their heterocyclic rigidity. The bipyrimidine system enables precise spatial arrangement of substituents, optimizing interactions with hydrophobic pockets in target proteins. Recent studies highlight pyrimidine-sulfonamide hybrids as antimalarial agents, with derivatives inhibiting falcipain-2/3 proteases at IC₅₀ values of 4.1–5.4 μM.

Comparative Analysis :

Feature This Compound Generic Sulfonamide Generic Pyrimidine
Core Structure Bipyrimidine-sulfonamide Benzene-sulfonamide Monocyclic pyrimidine
Key Substituents tert-Butyl, methoxyphenoxy Variable (e.g., -NH₂) Hydroxyl, amino
Therapeutic Role Receptor antagonist Antibiotic Antiviral/antimetabolite

The integration of these moieties underscores the compound’s role as a prototype for hybrid pharmacophores in drug design, balancing metabolic stability and target engagement.

Properties

Molecular Formula

C25H24ClN5O4S

Molecular Weight

526.0 g/mol

IUPAC Name

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-9-11-17(12-10-16)36(32,33)31-24-21(35-20-8-6-5-7-19(20)34-4)22(26)29-23(30-24)18-13-14-27-15-28-18/h5-15H,1-4H3,(H,29,30,31)

InChI Key

CSLWAYIJGVKKOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=NC=C3)Cl)OC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the tert-butyl group and the benzenesulfonamide moiety. Key steps include:

    Formation of the Pyrimidine Core: This involves the condensation of appropriate amines and aldehydes under controlled conditions to form the pyrimidine ring.

    Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: Attachment of the methoxyphenoxy group through nucleophilic substitution reactions.

    Sulfonation: Introduction of the sulfonamide group using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro group undergoes nucleophilic displacement under basic conditions. This reactivity is exploited during bosentan synthesis:

Reaction PartnerConditionsProductYieldSource
4-tert-butylbenzene sulfonamideReflux in acetone with K₂CO₃ (6.5 hrs)Potassium salt of intermediate89%
Ethylene glycolNaH/THF (25–35°C, 3–10 hrs)Ethylene glycol adduct78–85%
Glycolaldehyde diethylacetalNaH/DMF (20–40°C)Protected diethoxy intermediateQuant.

Key mechanistic features:

  • Chlorine at position 6 acts as a leaving group due to electron-withdrawing effects from adjacent pyrimidine nitrogens .

  • Solvent polarity (acetone vs. THF) influences reaction rates and byproduct formation.

Reductive Transformations

The oxo-ethoxy intermediate derived from this compound undergoes selective reduction:

Reducing AgentConditionsProductSelectivitySource
Sodium borohydrideMeOH (0–5°C, 2 hrs)Hydroxyethoxy derivative92%
Vitride® (NaAlH₂(OCH₂CH₂OCH₃)₂)THF (25°C, 4 hrs)Ethylene glycol ether>95%

Critical factors:

  • Temperature control (<5°C) prevents over-reduction of aromatic rings.

  • Hydride donors with bulky ligands (Vitride®) enhance regioselectivity .

Acid-Catalyzed Hydrolysis

The diethoxyacetal group undergoes cleavage under acidic conditions:

AcidConditionsProductConversion
HCl (aq)25°C, 2 hrsOxo-ethoxy intermediate100%
H₂SO₄ (0.5M)Reflux, 1 hrSame as above98%

Base-Induced Degradation

Stability studies in alkaline media:

BaseConditionsDegradation Products
NaOH (0.1N)60°C, 24 hrsDes-chloro analog + sulfonic acid
NH₄OH (5%)RT, 48 hrsNo degradation

Thermal and Oxidative Stability

ConditionParametersOutcome
Thermal100°C, 24 hrs<2% decomposition
Oxidative (H₂O₂)3% v/v, 70°C, 6 hrsSulfoxide derivative (12%)

Degradation pathways:

  • Thermal: Cleavage of methoxyphenoxy ether at >150°C .

  • Oxidative: Sulfonamide sulfur oxidation to sulfinic/sulfonic acids .

Structural Confirmation Data

Key spectroscopic signatures of reaction products:

Product¹H NMR (δ, ppm)LC-MS (m/z)
Potassium salt intermediate8.91 (d, J=5.1 Hz, Py-H), 1.42 (s, t-Bu)564.1 [M+H]⁺
Reduced hydroxy derivative4.12 (t, OCH₂CH₂OH), 7.28–6.85 (arom.)548.1 [M+H]⁺

This compound demonstrates versatile reactivity at specific positions while maintaining core structural stability under pharmaceutical processing conditions. Its well-characterized transformation pathways enable its use as a critical intermediate in endothelin receptor antagonist synthesis .

Scientific Research Applications

Pharmacological Applications

Endothelin Receptor Antagonism

  • The compound has been identified as a potent inhibitor of endothelin receptors, which are implicated in the pathophysiology of pulmonary hypertension. Elevated levels of endothelin are associated with increased vascular resistance and pulmonary arterial pressure, making this compound a candidate for therapeutic intervention in related cardiovascular diseases .

Potential Use in Cancer Therapy

  • Preliminary studies suggest that compounds within this class may exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. The specific mechanism may involve the inhibition of angiogenesis and tumor cell proliferation, although further research is necessary to elucidate these effects .

Synthesis and Chemical Properties

Synthesis Techniques

  • The synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-yl]benzenesulfonamide typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key methods include the use of chlorination and sulfonation reactions under controlled conditions to achieve the desired molecular structure .

Chemical Characteristics

  • Molecular Formula: C25H24ClN5O4S
  • Molecular Weight: 526.01 g/mol
  • The compound is characterized by its sulfonamide group, which contributes to its biological activity and solubility properties .

Case Studies and Research Findings

Clinical Studies on Pulmonary Hypertension

  • Clinical trials have demonstrated the efficacy of endothelin receptor antagonists in reducing pulmonary arterial pressure and improving exercise capacity in patients with pulmonary arterial hypertension (PAH). The specific role of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-yl]benzenesulfonamide in these contexts remains under investigation, but it is hypothesized to offer similar benefits as established drugs like bosentan .

Anticancer Activity Research

  • Research exploring the anticancer properties of bipyrimidine derivatives has shown promise in preclinical models. For instance, studies have indicated that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Safety and Regulatory Information

Toxicological Profile

Regulatory Status

  • As a chemical entity under investigation, this compound's regulatory status will depend on ongoing research findings and clinical trial outcomes. It is essential for researchers to adhere to local regulations regarding the use of experimental drugs .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In the context of pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C25H24ClN5O4S
  • Molecular Weight : 542.01 g/mol (anhydrous)
  • Key Functional Groups: Chloropyrimidine, tert-butylbenzenesulfonamide, 2-methoxyphenoxy substituent .

Comparison with Similar Compounds

Structural Analogues of Bosentan and Intermediates

Table 1: Key Structural Analogues and Their Properties

Compound Name / Identifier Structural Variation vs. Target Compound Pharmacological/Functional Impact Reference
Bosentan Monohydrate 6-Hydroxyethoxy instead of 6-chloro Active drug; dual ERA for PAH; hepatic metabolism
Bosentan Related Compound B 6-Hydroxy instead of 6-chloro Increased polarity; potential reduced bioavailability
Bosentan Related Compound C Dimerized via ethane-1,2-diyl linker Likely inactive; synthetic byproduct
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (BO-1) Lacks sulfonamide group; precursor to BO-3 Reactive intermediate; no receptor affinity
4-(tert-Butyl)benzenesulfonamide (BO-2) Core sulfonamide without pyrimidine scaffold Starting material; no pharmacological activity

Functional Group Impact on Activity and Solubility

Chlorine vs. Hydroxyethoxy Substituent:

  • 6-Chloro (Target Compound) : Enhances electrophilicity for nucleophilic substitution during synthesis but reduces solubility due to hydrophobicity .
  • 6-Hydroxyethoxy (Bosentan) : Introduced via BO-3 substitution; improves water solubility and enables oral bioavailability .

Methoxyphenoxy Group:

  • Present in both target compound and bosentan. Critical for endothelin receptor binding by mimicking natural ligand interactions .

tert-Butylbenzenesulfonamide:

  • Enhances metabolic stability by resisting oxidative degradation. Shared across bosentan and its intermediates .

Comparison with Non-Bosentan Analogues

Pyrimidine/Triazine Derivatives ():

Compounds such as 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide derivatives (e.g., Compounds 51–55) feature triazine rings with fluorophenyl, trifluoromethylphenyl, or methoxyphenyl groups. These modifications:

  • Increase lipophilicity (e.g., trifluoromethyl: logP ~3.5 vs. target compound’s logP ~4.2).
  • Alter receptor selectivity (e.g., triazine derivatives target kinases or antimicrobial pathways vs. endothelin receptors) .

Sulfonyl/Sulfinyl Pyrimidines ():

  • tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate: Sulfonyl groups improve crystallinity but reduce metabolic stability compared to sulfonamides .

Analytical Methods for Quality Control

  • UHPLC Validation: A gradient method (0.1% acetic acid/methanol) on a C18 column achieves baseline separation of the target compound from bosentan and related impurities (LOD ≤0.1 µg/mL) .
  • HPLC for Dosage Forms : Karnaker et al. (2010) validated an HPLC method for bosentan tablets, adaptable for monitoring intermediates like the target compound .

Pharmacological Data Gaps

  • While bosentan’s efficacy is well-documented (e.g., improves WHO functional class III PAH ), the target compound lacks direct pharmacological data due to its transient synthetic role.

Biological Activity

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide, commonly referred to as a derivative of bosentan, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on the latest research findings.

  • Molecular Formula : C25H24ClN5O4S
  • Molecular Weight : 526.01 g/mol
  • CAS Number : 150727-06-3
  • Structure : The compound features a bipyrimidine core substituted with a chloro and methoxyphenoxy group, contributing to its biological efficacy.

Antihypertensive Effects

The primary application of this compound is in treating hypertension. As a bosentan derivative, it functions as an endothelin receptor antagonist, which is crucial in managing blood pressure levels. Studies have shown that it effectively reduces vascular resistance and improves cardiac output in hypertensive models .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide. It has demonstrated activity against various pathogens, including bacteria and fungi. The compound's structural features are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The compound has shown promise in cancer research, specifically in inhibiting the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death .

The biological activity of this compound can be attributed to several mechanisms:

  • Endothelin Receptor Blockade : By antagonizing endothelin receptors, it reduces vasoconstriction and promotes vasodilation.
  • Inhibition of Protein Kinases : It may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Disruption of Microbial Membranes : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

  • Hypertensive Models : In animal studies, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups.
  • Antimicrobial Screening : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics .
  • Cancer Cell Line Studies : Treatment with varying concentrations led to dose-dependent reductions in viability among breast cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

Data Summary

PropertyValue
Molecular FormulaC25H24ClN5O4S
Molecular Weight526.01 g/mol
CAS Number150727-06-3
Antihypertensive ActivityYes
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityInhibits cancer cell proliferation

Q & A

Q. What are the key steps in synthesizing 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Core formation : Building the bipyrimidinyl backbone via nucleophilic aromatic substitution (NAS) between chloropyrimidine intermediates and methoxyphenoxy groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfonamide coupling : Introducing the tert-butylbenzenesulfonamide moiety via Buchwald-Hartwig amination or direct substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.

Q. Optimization strategies :

  • Temperature control : Maintain 80–100°C during NAS to balance reactivity and side-product formation .
  • Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for improved coupling efficiency .
  • DoE (Design of Experiments) : Apply statistical models to identify critical variables (e.g., solvent polarity, stoichiometry) for yield maximization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolve the 3D structure, as demonstrated for related sulfonamide-pyrimidine hybrids (e.g., bond angles: C-S-N ≈ 105°, torsional deviations < 5°) .
  • NMR spectroscopy :
    • ¹H NMR : Confirm substituent positions (e.g., tert-butyl singlet at δ 1.3 ppm, methoxyphenoxy protons at δ 6.8–7.2 ppm).
    • ¹³C NMR : Verify pyrimidine carbons (δ 155–165 ppm) and sulfonamide sulfur environment .
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺ m/z ≈ 530) .

Q. How does the solubility profile of this compound influence experimental design?

  • Solubility data :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~10
    Water<0.1
  • Experimental implications :

    • Use DMSO for in vitro assays (e.g., enzyme inhibition).
    • For in vivo studies, employ co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic interference : Perform hepatocyte stability tests (e.g., human liver microsomes, t₁/₂ > 60 min indicates low clearance) .
  • Off-target effects : Use CRISPR-Cas9 knockouts or isoform-selective inhibitors to validate target specificity .

Q. What strategies are effective in studying the compound’s interaction with bacterial enzymes like acps-pptase?

  • Enzyme kinetics : Measure IC₅₀ values via fluorescence polarization (FP) assays (e.g., Ki < 100 nM suggests high affinity) .
  • Molecular docking : Model binding modes using software like AutoDock (e.g., sulfonamide group hydrogen bonds with Arg234) .
  • Structural analogs : Synthesize derivatives with modified tert-butyl or methoxyphenoxy groups to map SAR (Structure-Activity Relationships) .

Q. How can researchers design experiments to evaluate the compound’s potential as a biochemical probe?

  • Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
  • Click chemistry : Introduce an alkyne handle for bioorthogonal tagging (e.g., CuAAC reaction with azide-fluorophores) .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (<3.0 Å) .

Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?

  • Key challenges :
    • Low yields in bipyrimidine coupling (<40% in batch reactors).
    • Exothermic reactions causing thermal runaway.
  • Solutions :
    • Flow chemistry : Use continuous reactors for precise temperature control and improved mixing .
    • Automated purification : Implement preparative HPLC with C18 columns for high-throughput isolation .

Q. How can computational methods enhance understanding of this compound’s mechanism?

  • MD simulations : Simulate binding dynamics (e.g., RMSD < 2.0 Å over 100 ns indicates stable enzyme interactions) .
  • QSAR models : Predict logP values (experimental vs. calculated: 3.2 vs. 3.5) to guide lead optimization .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gap ≈ 4.5 eV correlates with redox stability) .

Q. Table 1. Crystallographic Data for a Related Sulfonamide-Pyrimidine Hybrid

ParameterValueSource
Space groupP 1
a, b, c (Å)7.32, 9.45, 12.78
α, β, γ (°)90, 95.6, 90
R-factor0.042

Q. Table 2. Enzyme Inhibition Profiles

Target EnzymeIC₅₀ (nM)Assay TypeReference
Acps-pptase85 ± 12FP
Human kinase X>10,000Radioactive

Q. Notes

  • Structural analogs and methodological insights are drawn from peer-reviewed crystallographic and biochemical studies .
  • Advanced techniques (e.g., flow chemistry, CRISPR validation) address reproducibility and specificity challenges in academic research .

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